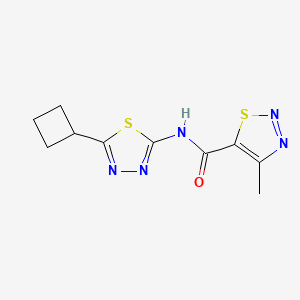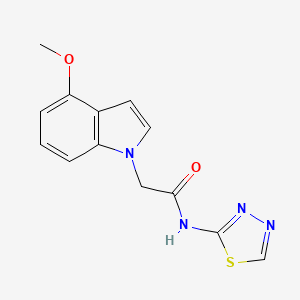![molecular formula C24H31ClN4O3S B4502301 1-[(4-chlorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B4502301.png)
1-[(4-chlorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-piperidinecarboxamide
Descripción general
Descripción
1-[(4-chlorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C24H31ClN4O3S and its molecular weight is 491.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 490.1805397 g/mol and the complexity rating of the compound is 737. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Anti-Acetylcholinesterase Activity : Research on piperidine derivatives, such as the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity, has revealed that certain modifications, such as substituting the benzamide with a bulky moiety, significantly increase activity. These derivatives have shown potential as potent inhibitors of acetylcholinesterase, highlighting their relevance in developing treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Cytochrome P450 Enzyme Metabolism : Studies on novel antidepressants, such as Lu AA21004, have investigated their in vitro oxidative metabolism involving human liver microsomes and enzymes, identifying key enzymes involved in the metabolic pathways. This research provides insights into the drug metabolism and potential interactions of piperazine-based compounds (Hvenegaard et al., 2012).
Adenosine A2B Receptor Antagonists : The development of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has led to the discovery of subnanomolar affinity antagonists for the A2B adenosine receptor, contributing to the understanding and potential therapeutic targeting of this receptor (Borrmann et al., 2009).
Lewis Basic Catalyst for Hydrosilylation : Piperazine-2-carboxylic acid-derived N-formamides have been explored as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the chemical versatility and potential application of piperazine derivatives in synthetic organic chemistry (Wang et al., 2006).
Antibacterial and Antifungal Agents : The synthesis of biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine has shown promising activity against enzymes like lipoxygenase and acetylcholinesterase, indicating potential applications as antibacterial and antifungal agents (Khalid et al., 2013).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-[4-(4-methylpiperazin-1-yl)phenyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClN4O3S/c1-27-13-15-28(16-14-27)23-10-8-22(9-11-23)26-24(30)20-3-2-12-29(17-20)33(31,32)18-19-4-6-21(25)7-5-19/h4-11,20H,2-3,12-18H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDYIHQTZMFZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CCCN(C3)S(=O)(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]benzenesulfonamide](/img/structure/B4502218.png)
![N-[3-(2,6-dimethylphenoxy)propyl]-N,5,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B4502223.png)


![2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B4502235.png)
![N-(3-chloro-4-fluorophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4502242.png)


![5-oxo-N-(pyridin-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4502252.png)
![N-(3-fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4502281.png)
![3-[4-(3-chlorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole](/img/structure/B4502287.png)
![4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4502294.png)
![N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylacetamide](/img/structure/B4502300.png)
![methyl (1-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate](/img/structure/B4502322.png)
